molecular formula C16H12N2O2 B7830347 3-(4-Methylphenyl)cinnoline-4-carboxylic acid

3-(4-Methylphenyl)cinnoline-4-carboxylic acid

Cat. No.: B7830347
M. Wt: 264.28 g/mol
InChI Key: UROKMPXZTGKNSC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)cinnoline-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a cinnoline ring system substituted with a 4-methylphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)cinnoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 4-methylphenylacetic acid, through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)cinnoline-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

3-(4-Methylphenyl)cinnoline-4-carboxylic acid has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Methylphenyl)cinnoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Cinnoline-4-carboxylic acid: Similar structure but lacks the 4-methylphenyl group.

  • 4-Methylphenylacetic acid: Similar phenyl group but lacks the cinnoline and carboxylic acid functionalities.

  • Quinoline derivatives: Related heterocyclic compounds with varying substituents.

Uniqueness: 3-(4-Methylphenyl)cinnoline-4-carboxylic acid stands out due to its combination of the cinnoline ring system and the 4-methylphenyl group, which imparts unique chemical and biological properties not found in its simpler analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-(4-methylphenyl)cinnoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-6-8-11(9-7-10)15-14(16(19)20)12-4-2-3-5-13(12)17-18-15/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROKMPXZTGKNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 2
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 3
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 4
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 5
3-(4-Methylphenyl)cinnoline-4-carboxylic acid
Reactant of Route 6
3-(4-Methylphenyl)cinnoline-4-carboxylic acid

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